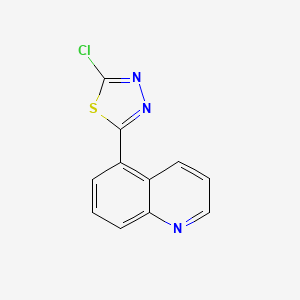

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

Description

Properties

IUPAC Name |

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCOLYDJSQXWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline and established methodologies for their experimental determination. As of the last update, specific experimental data for this compound were not publicly available. The predicted values herein are intended to guide initial research and experimental design.

Introduction: Unveiling a Novel Heterocyclic Scaffold

The convergence of quinoline and 1,3,4-thiadiazole moieties in a single molecular entity, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. Both quinoline and 1,3,4-thiadiazole ring systems are privileged structures, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific combination in the target molecule, featuring a chloro-substituted thiadiazole linked to the quinoline core, suggests potential for novel pharmacological profiles.

A thorough understanding of the physicochemical properties of this compound is paramount for any drug development endeavor. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide offers a dual approach: firstly, providing computationally predicted values for the key physicochemical parameters of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline to inform initial studies, and secondly, detailing robust, field-proven experimental protocols for the empirical determination of these critical attributes.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, in silico prediction serves as a valuable starting point for understanding the likely behavior of a novel compound. The following properties for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline have been calculated using established computational models. It is crucial to recognize that these are theoretical estimations and experimental verification is essential.

Chemical Structure:

Caption: Chemical structure of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

Table 1: Predicted Physicochemical Properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline

| Property | Predicted Value | Method/Software | Significance in Drug Development |

| Molecular Formula | C₁₁H₆ClN₃S | - | Basic molecular information. |

| Molecular Weight | 263.71 g/mol | - | Influences diffusion and absorption. |

| logP (Octanol/Water) | 3.5 - 4.5 | ALOGPS, ChemAxon | Indicates lipophilicity; affects membrane permeability and solubility. |

| Aqueous Solubility | Low | ALOGPS | Critical for absorption and formulation. |

| pKa (most basic) | 2.0 - 3.0 (Quinoline N) | ChemAxon | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| pKa (most acidic) | Not significant | ChemAxon | - |

| Polar Surface Area | ~55 Ų | - | Influences membrane transport. |

| Hydrogen Bond Donors | 0 | - | Affects solubility and binding. |

| Hydrogen Bond Acceptors | 4 | - | Affects solubility and binding. |

| Rotatable Bonds | 1 | - | Relates to conformational flexibility. |

Experimental Determination of Physicochemical Properties

The following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[3] A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

Apparatus:

-

Melting point apparatus (e.g., Melt-Temp, Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time in the subsequent accurate determinations.

-

Accurate Determination: Use a fresh sample and heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For poorly soluble compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials:

-

5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Self-validation step: Ensure the filter material does not adsorb the compound by analyzing a standard solution before and after filtration.

-

Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified medium.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method for logP Determination

Materials:

-

5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

-

Equilibration: Cap the tube and vortex for several minutes to ensure thorough mixing. Allow the tube to stand until the two phases have completely separated. Centrifugation can be used to expedite phase separation.

-

Sampling: Carefully withdraw aliquots from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Replicates: Perform the experiment in triplicate.

Caption: Workflow for logP Determination.

Data Interpretation and Application in Drug Development

The predicted and experimentally determined physicochemical properties provide a foundational dataset for guiding the progression of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline as a potential drug candidate.

-

Solubility: The predicted low aqueous solubility suggests that formulation strategies such as particle size reduction, solid dispersions, or the use of solubilizing excipients may be necessary to achieve adequate oral absorption.[4][7]

-

Lipophilicity (logP): A logP in the predicted range of 3.5-4.5 indicates good membrane permeability but may also be associated with higher metabolic turnover and potential for non-specific binding. This value will need to be balanced with solubility for optimal drug-like properties.

-

pKa: The predicted basic pKa of the quinoline nitrogen suggests that the compound will be protonated in the acidic environment of the stomach, which could influence its dissolution and absorption.

Chemical Safety, Handling, and Storage

Given the presence of a chlorinated heterocyclic system, appropriate safety precautions should be taken when handling 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline represents a promising, yet underexplored, chemical entity. This guide provides a critical starting point for its investigation by offering a combination of computationally predicted physicochemical properties and robust, validated experimental protocols. The successful development of this or any novel compound hinges on the early and accurate characterization of these fundamental properties. The methodologies outlined herein provide a clear and actionable framework for researchers to generate the high-quality data necessary to advance their drug discovery programs.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

-

Taha, M., et al. (2019). Synthesis of Novel Quinoline-Based Thiadiazole, Evaluation of Their Antileishmanial Potential and Molecular Docking Studies. Bioorganic Chemistry. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. [Link]

-

ResearchGate. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies | Request PDF. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (2013). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

TrAC Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]

-

NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. [Link]

-

Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

MDPI. (2018). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

Sources

- 1. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

Initial Biological Screening of Novel Quinoline-Thiadiazole Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized quinoline-thiadiazole derivatives. The strategy presented herein is designed to efficiently identify and prioritize compounds with promising therapeutic potential, focusing on a logical, tiered approach that maximizes data relevance while conserving resources. We will move beyond simple procedural lists to explore the causality behind each experimental choice, ensuring a robust and self-validating screening cascade.

Part 1: The Foundation - Pre-Screening Profiling

Before committing valuable resources to extensive biological assays, a foundational understanding of a compound's physicochemical properties is paramount. Over 40% of new chemical entities (NCEs) face development challenges due to poor water solubility, which can lead to inadequate absorption and variable bioavailability.[1] Therefore, early assessment of these characteristics is not a preliminary step but a critical gatekeeper for entry into the screening funnel.

Aqueous Solubility and Stability Assessment

A compound must be in solution to exert its biological effect at the site of absorption or action.[1][2] Initial screening of aqueous solubility and stability provides a crucial first filter.

-

Rationale: Compounds with extremely low solubility will be difficult to formulate and may produce unreliable, concentration-dependent results in in vitro assays. Stability testing ensures that the compound remains intact under assay conditions (e.g., in aqueous buffer, at 37°C), preventing the misinterpretation of results that might arise from compound degradation.[3][4]

-

Experimental Protocol: Kinetic Aqueous Solubility (High-Throughput Method)

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock (e.g., 1-2 µL) to a 96-well plate containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Seal the plate and shake vigorously for 1-2 hours at room temperature.

-

Centrifuge the plate to pellet any precipitated compound.

-

Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

-

Early ADME Profiling: A Glimpse into In Vivo Behavior

Early Absorption, Distribution, Metabolism, and Excretion (ADME) studies help predict a compound's pharmacokinetic profile.[5] While comprehensive ADME is beyond initial screening, a simple metabolic stability assay is invaluable.

-

Rationale: Rapid degradation by liver enzymes (metabolic instability) is a common reason for drug failure. An early assessment of a compound's stability in the presence of liver microsomes can flag molecules that are unlikely to have a suitable duration of action in vivo.[5][6]

-

Data Presentation: Foundational Properties of Lead Candidates

| Compound ID | Molecular Weight ( g/mol ) | cLogP (Predicted) | Aqueous Solubility (µM at pH 7.4) | Microsomal Stability (% Remaining after 30 min) |

| QT-001 | 412.45 | 3.8 | 15.2 | 85 |

| QT-002 | 426.48 | 4.2 | 2.1 | 91 |

| QT-003 | 398.42 | 3.1 | 45.7 | 23 |

From this data, QT-003 would be flagged for potential metabolic instability, despite its favorable solubility.

Part 2: The Gatekeeper - General Cytotoxicity Screening

The initial biological assay for any compound library with potential anticancer applications is a general cytotoxicity screen. This step acts as a broad filter to identify compounds that affect cell viability.

The Principle of Tetrazolium Salt Reduction Assays

Assays like the MTT and XTT are colorimetric methods used to assess cellular metabolic activity, which serves as a proxy for cell viability.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (e.g., MTT, XTT) into a colored formazan product.[8] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[9][10]

The Criticality of a Selectivity Index

A promising anticancer agent should kill cancer cells while sparing normal, healthy cells.[11] Therefore, it is essential to screen compounds against at least one cancerous cell line and one non-cancerous cell line to determine a preliminary Selectivity Index (SI).

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Seed both cancer cells (e.g., MCF-7, breast cancer) and non-cancerous cells (e.g., HEK293, human embryonic kidney) into separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.5% DMSO) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.

-

Color Development: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours, until a noticeable color change to orange is observed in the control wells.[9]

-

Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Secondary Screening - Defining the Biological Activity Profile

Compounds that demonstrate potent and selective cytotoxicity advance to secondary screening. Given the known biological activities of quinoline and thiadiazole scaffolds, evaluating both anticancer and antimicrobial potential is a logical next step.[12][13]

In-Depth Anticancer Evaluation

-

Rationale: Screening against a panel of cancer cell lines from different tissue origins (e.g., lung, colon, ovarian) can reveal spectra of activity and identify compounds with broad-spectrum potential or specific potency against certain cancer types.[14] Following up with a preliminary mechanism of action (MoA) study, such as an apoptosis assay, adds significant value and helps differentiate compounds.[15]

-

Data Presentation: Cytotoxicity and Selectivity of Lead Candidates

| Compound ID | IC₅₀ MCF-7 (Breast Cancer) (µM) | IC₅₀ A549 (Lung Cancer) (µM) | IC₅₀ HEK293 (Normal) (µM) | Selectivity Index (SI for MCF-7) |

| QT-001 | 3.58 | 2.79 | > 50 | > 13.9 |

| QT-002 | 15.7 | 21.3 | > 50 | > 3.2 |

| QT-004 | 0.77 | 1.25 | 15.4 | 20.0 |

| Doxorubicin | 0.52 | 0.45 | 1.1 | 2.1 |

Based on this data, QT-001 and QT-004 show both high potency and favorable selectivity compared to the standard drug, Doxorubicin, making them priority candidates.

Antimicrobial Activity Screening

-

Rationale: The quinoline core is present in many antibacterial agents, and thiadiazole derivatives have also shown significant antimicrobial effects.[16][17] A simple and standardized method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in a suitable bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (microbes + medium), negative control (medium only), and a reference antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

-

-

Data Presentation: Antimicrobial Profile of Lead Candidates

| Compound ID | MIC vs. S. aureus (Gram +) (µg/mL) | MIC vs. E. coli (Gram -) (µg/mL) | MIC vs. C. albicans (Fungus) (µg/mL) |

| QT-001 | 16 | > 64 | 32 |

| QT-005 | 8 | 16 | > 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 4: Conclusion and Hit Prioritization

The initial biological screening cascade provides a multi-faceted dataset to guide the selection of "hit" compounds. The ideal candidate emerging from this workflow would exhibit:

-

Favorable Physicochemical Properties: Adequate aqueous solubility and metabolic stability.

-

Potent and Selective Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against cancer cells with a high Selectivity Index (>10).

-

Defined Spectrum of Activity: Clear indications of anticancer and/or antimicrobial efficacy.

Compounds like QT-001 and QT-004 from our example data would be prioritized for further investigation, including more detailed mechanism of action studies, secondary pharmacology, and initial in vivo efficacy models. This systematic, logic-driven approach ensures that the most promising novel quinoline-thiadiazole derivatives are advanced, maximizing the potential for successful drug discovery outcomes.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.

- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).

- Early ADME in support of drug discovery: the role of metabolic stability studies. (n.d.). PubMed.

- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). PubMed.

- Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC. (2023).

- Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC. (2024).

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (n.d.). PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (n.d.).

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.

- Improving Early Drug Discovery through ADME Modelling. (n.d.).

- The Importance of Solubility for New Drug Molecules. (2020). Farmacia.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI.

- (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- The impact of early ADME profiling on drug discovery and development str

- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). Journal of Pharmaceutical Analysis.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (n.d.).

- The Importance of Solubility for New Drug Molecules. (2020).

- Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. (n.d.). Royal Society of Chemistry.

- Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023). WuXi AppTec.

- Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. (n.d.). E-RESEARCHCO.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI.

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC. (2025).

- Novel Strategies for the Discovery of Plant-Derived Anticancer Agents. (n.d.).

- The Importance of Stability Testing in Pharmaceutical Development. (2023). QbD Group.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).

- Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. (n.d.). Journal of Pure and Applied Microbiology.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. (2023). Asian Journal of Chemistry.

- Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. (2023). Cihan University-Erbil Repository.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. qbdgroup.com [qbdgroup.com]

- 5. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Quinoline-1,3,4-Thiadiazole Hybrids in Drug Discovery: A Technical Guide for Researchers

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular entities represents a paradigm of contemporary medicinal chemistry, aimed at the development of therapeutics with enhanced potency and novel mechanisms of action. This guide provides an in-depth technical review of a particularly promising class of hybrid molecules: those integrating the quinoline and 1,3,4-thiadiazole scaffolds. We will traverse the landscape of their synthetic methodologies, delve into their significant anticancer and antimicrobial activities, and elucidate the burgeoning understanding of their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.

Introduction: The Rationale for a Molecular Alliance

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Concurrently, the 1,3,4-thiadiazole moiety has garnered significant attention as a versatile pharmacophore. Its inherent aromaticity, metabolic stability, and capacity for diverse molecular interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[2][3] The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, allowing it to interfere with DNA replication processes.[4] Its mesoionic character also facilitates passage across cellular membranes, enhancing bioavailability.[4]

The hybridization of these two pharmacophores is a deliberate strategy to harness their synergistic potential. The resulting quinoline-1,3,4-thiadiazole conjugates have emerged as a compelling class of compounds with potent anticancer and antimicrobial properties, often exhibiting multimodal mechanisms of action. This guide will provide a comprehensive overview of the current state of research in this exciting and rapidly evolving field.

Synthetic Strategies: Forging the Quinoline-Thiadiazole Bond

The construction of quinoline-1,3,4-thiadiazole hybrids can be achieved through several synthetic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the nature of the linker connecting the two heterocyclic systems. A common and versatile approach involves the initial synthesis of a quinoline-containing carboxylic acid, which then serves as a precursor for the construction of the 1,3,4-thiadiazole ring.

General Synthesis of 2-Amino-5-(quinolin-yl)-1,3,4-thiadiazoles

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. This can be adapted for the synthesis of quinoline-containing analogues.

Figure 1: General synthetic scheme for 2-amino-5-(quinolin-yl)-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-(quinolin-X-yl)-1,3,4-thiadiazole

-

Step 1: Acylthiosemicarbazide Formation. To a solution of the desired quinoline carboxylic acid (1 equivalent) in a suitable solvent such as phosphorus oxychloride, add thiosemicarbazide (1 equivalent).

-

Step 2: Cyclization. Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up. After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Step 4: Neutralization and Precipitation. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Step 5: Isolation and Purification. Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 2-amino-5-(quinolin-X-yl)-1,3,4-thiadiazole.

Synthesis of Thioether-Linked Quinoline-1,3,4-Thiadiazoles

A thioether linkage provides flexibility and can favorably influence the biological activity of the hybrid molecule. A common strategy involves the reaction of a mercapto-substituted 1,3,4-thiadiazole with a halo-functionalized quinoline.

Figure 2: Synthetic route to thioether-linked quinoline-1,3,4-thiadiazole hybrids.

Experimental Protocol: Synthesis of a Thioether-Linked Quinoline-1,3,4-Thiadiazole

-

Step 1: Reaction Setup. To a solution of the 5-substituted-1,3,4-thiadiazole-2-thiol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

-

Step 2: Addition of Quinoline. Stir the mixture at room temperature for 30 minutes, then add the halo-substituted quinoline (1 equivalent).

-

Step 3: Reaction. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.

-

Step 4: Work-up. After cooling, pour the reaction mixture into ice-water.

-

Step 5: Isolation and Purification. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to obtain the desired thioether-linked hybrid.

Anticancer Activity: A Multifaceted Assault on Malignancy

Quinoline-1,3,4-thiadiazole hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.[5]

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many of these hybrids is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several quinoline-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply.[2]

Figure 3: Simplified schematic of VEGFR-2 signaling inhibition by quinoline-1,3,4-thiadiazole hybrids.

-

MEK Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. Certain quinoline-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of MEK1, a key kinase in this pathway.[6]

Induction of Apoptosis

Beyond kinase inhibition, these hybrid molecules can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-thiadiazole-aryl urea | A549 (Lung) | 25.8 ± 0.0008 | [8] |

| Quinoline-thiadiazole-aryl urea | MDA-MB-231 (Breast) | 27.9 ± 0.002 | [8] |

| Quinoline-thiadiazole-aryl urea | MCF-7 (Breast) | 29.8 ± 0.0007 | [8] |

| Ursolic acid-quinoline-thiadiazole | MDA-MB-231 (Breast) | 0.12 ± 0.01 | [6] |

| Ursolic acid-quinoline-thiadiazole | HeLa (Cervical) | 0.08 ± 0.01 | [6] |

| Ursolic acid-quinoline-thiadiazole | SMMC-7721 (Liver) | 0.34 ± 0.03 | [6] |

| Quinolone-based thiadiazole | MCF-7 (Breast) | 3.26 - 15.7 | [9] |

| Quinolone-based thiadiazole | SKOV-3 (Ovarian) | 3.58 | [9] |

| Quinolone-based thiadiazole | A549 (Lung) | 2.79 | [9] |

Table 1: Selected IC₅₀ values of quinoline-1,3,4-thiadiazole derivatives against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The biological activity of these hybrid molecules is exquisitely sensitive to their structural features. Key SAR observations include:

-

Nature of the Linker: The length and flexibility of the linker between the quinoline and thiadiazole rings can significantly impact activity. A thioether linkage, for example, often confers potent activity.

-

Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline moiety can modulate potency and selectivity. Electron-withdrawing groups, such as halogens, are often beneficial.

-

Substitution on the Thiadiazole Ring: Substituents at the 5-position of the 1,3,4-thiadiazole ring can be varied to optimize interactions with the target protein. Aryl groups, often with specific substitution patterns, are commonly employed. For instance, in some series, a methyl group at the para-position of a phenyl ring attached to the thiadiazole was found to enhance cytotoxic potency.[2]

Antimicrobial Activity: Combating Pathogenic Threats

In an era of escalating antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Quinoline-1,3,4-thiadiazole hybrids have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these compounds are still under active investigation, but several potential targets have been identified.

-

Inhibition of Essential Enzymes: It is hypothesized that these hybrids may inhibit essential microbial enzymes involved in processes such as DNA replication, cell wall synthesis, or folic acid metabolism. Molecular docking studies have suggested that these compounds can bind to the active sites of microbial enzymes.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these molecules may facilitate their insertion into the microbial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.

Spectrum of Antimicrobial Activity

Quinoline-1,3,4-thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Step 1: Preparation of Inoculum. Prepare a standardized suspension of the test microorganism.

-

Step 2: Serial Dilution. Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Step 3: Inoculation. Inoculate each well with the standardized microbial suspension.

-

Step 4: Incubation. Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-thiazole hybrid | Candida glabrata | 0.24 | [7] |

| Quinoline-thiazole hybrid | Other Candida species | <0.06 | [7] |

| Quinoline-thiazole hybrid | Staphylococcus aureus (MRSA) | 0.5 | [10] |

| Azolylthioether quinolone | Staphylococcus aureus (MRSA) | 0.25 | [11] |

| Azolylthioether quinolone | Pseudomonas aeruginosa | 0.25 | [11] |

| 1,3,4-Thiadiazole-benzimidazole | Pseudomonas aeruginosa | 12.5 | [12] |

| 1,3,4-Thiadiazole-benzimidazole | Staphylococcus aureus | 12.5 | [12] |

Table 2: Selected MIC values of quinoline-1,3,4-thiadiazole and related derivatives against various microorganisms.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls and membranes.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence antimicrobial activity. For example, in some series, chloro-substituted derivatives exhibited stronger antimicrobial activity compared to those with nitro, methoxy, or methyl groups.[3]

-

Specific Moieties: The incorporation of certain structural motifs, such as a trifluoromethyl group, has been shown to enhance antifungal activity.

Conclusion and Future Directions

The fusion of the quinoline and 1,3,4-thiadiazole scaffolds has yielded a rich and diverse collection of bioactive molecules with significant potential in the fields of oncology and infectious diseases. The compelling anticancer and antimicrobial activities, coupled with their often novel mechanisms of action, underscore the value of this molecular hybridization strategy.

Future research in this area should focus on several key aspects:

-

Optimization of Lead Compounds: The promising lead compounds identified to date should be subjected to further structural optimization to enhance their potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to in vivo studies in relevant animal models to evaluate their efficacy and safety profiles.

-

Exploration of New Linker Strategies: The design and synthesis of novel linkers to connect the quinoline and 1,3,4-thiadiazole rings may lead to compounds with improved properties.

References

-

Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC. (2024-02-12). Retrieved from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (2022-12-28). Retrieved from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. (2024-02-12). Retrieved from [Link]

-

Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides - PMC. (2021-07-14). Retrieved from [Link]

-

3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. (2011-07-01). Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis | ACS Omega. (2022-05-12). Retrieved from [Link]

-

3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity - PubMed. (2011-07-01). Retrieved from [Link]

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC. (n.d.). Retrieved from [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents. (n.d.).

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

-

Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed. (2021-01-01). Retrieved from [Link]

-

Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - PMC. (2022-01-27). Retrieved from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA - NIH. (2023-05-12). Retrieved from [Link]

-

Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. (2021-01-01). Retrieved from [Link]

-

Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC. (n.d.). Retrieved from [Link]

- Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents. (n.d.).

-

New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. (n.d.). Retrieved from [Link]

-

Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - RSC Publishing. (n.d.). Retrieved from [Link]

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC. (2023-04-18). Retrieved from [Link]

-

Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Molecular modeling study and antifungal activity of some synthesized quinoline derivatives - Cihan University-Erbil Repository. (2023-02-02). Retrieved from [Link]

-

A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC. (2020-03-13). Retrieved from [Link]

Sources

- 1. Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinoline-Substituted Chloro-Thiadiazoles: Synthesis, Characterization, and Therapeutic Potential

Introduction

The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery, often leading to synergistic or novel biological activities. This guide provides a comprehensive technical overview of a promising class of heterocyclic compounds: quinoline-substituted chloro-thiadiazoles. While the specific molecule, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, is not readily found in current chemical databases, this document will explore the broader class of compounds characterized by the covalent linkage of a quinoline ring to a chloro-substituted 1,3,4-thiadiazole moiety.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the systematic nomenclature, potential synthetic pathways, physicochemical characterization, and the putative biological activities of this compound class, drawing upon established knowledge of its constituent heterocyclic systems. Both quinoline and 1,3,4-thiadiazole derivatives are known to possess a wide array of pharmacological properties, including antimicrobial and anticancer effects, making their hybrid structures a fertile ground for therapeutic innovation.[1][2][3]

Nomenclature and Chemical Identification

IUPAC Name

The systematic IUPAC name for the target compound, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, is derived by treating the quinoline ring as the parent structure, with the substituted thiadiazole as a substituent at the 5-position. Quinoline is a retained IUPAC name for benzo[b]pyridine.[4]

CAS Number

A Chemical Abstracts Service (CAS) Registry Number is assigned to a novel chemical substance upon its first report in the scientific literature. As "5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline" is not found in major chemical databases, it is presumed to be a novel compound without an assigned CAS number at the time of this writing.

Rationale for the Molecular Design

The hybridization of quinoline and 1,3,4-thiadiazole moieties is a rational design strategy aimed at leveraging the distinct and sometimes complementary biological activities of each scaffold.[5]

-

The Quinoline Moiety: This pharmacophore is a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like chloroquine.[6] Its planar structure allows for intercalation into DNA, and its derivatives are known to inhibit various enzymes, including topoisomerases and kinases, making them potent anticancer and antimicrobial agents.[7][8]

-

The 1,3,4-Thiadiazole Moiety: This five-membered heterocycle is a bioisostere of pyrimidine and can mimic its interactions with biological targets.[9] The 1,3,4-thiadiazole ring is a versatile scaffold that imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The presence of a chlorine atom can further enhance its biological activity and modulate its physicochemical properties.

The synergistic potential of combining these two pharmacophores lies in the possibility of creating a molecule with a novel mechanism of action or an enhanced spectrum of activity.

Synthesis and Characterization

The synthesis of quinoline-substituted chloro-thiadiazoles can be approached through several multi-step synthetic routes. A plausible and efficient strategy would involve the synthesis of key quinoline and chloro-thiadiazole intermediates, followed by a coupling reaction.

Hypothetical Synthetic Workflow

A logical synthetic pathway could commence with the synthesis of a quinoline precursor bearing a suitable functional group at the 5-position, such as an amino or a carboxyl group. Concurrently, a 2-amino-5-chloro-1,3,4-thiadiazole intermediate can be prepared. The final step would involve the formation of a stable linkage between these two intermediates.

Caption: Hypothetical synthetic workflow for the preparation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

Detailed Experimental Protocol: A Hypothetical Synthesis

Part 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of substituted 1,3,4-thiadiazoles.[10][11]

-

Step 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole: To a stirred solution of thiosemicarbazide in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature. The reaction mixture is then stirred for several hours. The resulting precipitate is filtered, washed, and dried to yield 2,5-diamino-1,3,4-thiadiazole.

-

Step 2: Diazotization and Chlorination: The 2,5-diamino-1,3,4-thiadiazole is suspended in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt is then warmed to facilitate the displacement of the diazonium group with a chlorine atom, likely through a Sandmeyer-type reaction, to yield 2-amino-5-chloro-1,3,4-thiadiazole.[10]

Part 2: Synthesis of 5-Aminoquinoline

This can be achieved via the Skraup synthesis from 3-aminophenol, as an example.

Part 3: Coupling of Intermediates

-

Step 1: Diazotization of 5-Aminoquinoline: 5-Aminoquinoline is dissolved in an acidic solution and cooled. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Step 2: Coupling Reaction: The freshly prepared solution of the 2-amino-5-chloro-1,3,4-thiadiazole is added to the quinoline diazonium salt solution. The reaction conditions (pH, temperature, and catalyst) would need to be optimized to facilitate the coupling between the two heterocyclic rings.

Physicochemical Characterization

The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic techniques.[12][13]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring, with chemical shifts and coupling constants characteristic of the substitution pattern. |

| ¹³C NMR | Distinct signals for the carbon atoms of both the quinoline and thiadiazole rings. The carbon attached to the chlorine atom would show a characteristic chemical shift. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the target compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable. |

| FT-IR Spectroscopy | Characteristic absorption bands for C=N, C-S, and C-Cl bonds, as well as the aromatic C-H and C=C stretching vibrations of the quinoline ring. |

Potential Biological Activities and Mechanism of Action

The hybridization of quinoline and chloro-thiadiazole moieties suggests a strong potential for both antimicrobial and anticancer activities.

Antimicrobial Activity

Quinoline and thiadiazole derivatives have been extensively reported to exhibit broad-spectrum antibacterial and antifungal activities.[5][14]

-

Plausible Mechanism of Action: The antimicrobial action could be multifactorial. The quinoline moiety might interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The thiadiazole ring, with its electron-donating properties, could interact with key microbial enzymes or disrupt cell membrane integrity. The synergistic effect of both moieties could lead to enhanced antimicrobial potency.

Anticancer Activity

Both quinoline and 1,3,4-thiadiazole scaffolds are present in numerous anticancer agents.[9][15]

-

Plausible Mechanism of Action: The planar quinoline ring can intercalate into DNA, leading to cell cycle arrest and apoptosis.[8] Furthermore, quinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling pathways, such as the Ras/Raf/MEK/ERK pathway.[16] The thiadiazole moiety can also contribute to anticancer activity by inhibiting key enzymes or by coordinating with metal ions that are crucial for tumor growth.

Caption: Plausible anticancer signaling pathway targeted by quinoline-chloro-thiadiazole compounds.

In-Vitro Evaluation Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[17][18]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[20]

Conclusion and Future Directions

The synthesis and evaluation of quinoline-substituted chloro-thiadiazoles represent a promising avenue for the discovery of novel therapeutic agents. The rational combination of these two well-established pharmacophores provides a strong foundation for developing compounds with potent antimicrobial and anticancer activities. The hypothetical synthetic pathways and in-vitro evaluation protocols outlined in this guide offer a practical framework for researchers to explore this chemical space.

Future research should focus on the efficient synthesis and thorough characterization of a library of these hybrid molecules with diverse substitution patterns on both the quinoline and thiadiazole rings. Subsequent comprehensive in-vitro and in-vivo studies will be crucial to elucidate their specific mechanisms of action, identify lead compounds, and ultimately translate these promising molecular architectures into clinically valuable therapeutics.

References

- Jubie, S., et al. (2011). Design, synthesis and screening of quinoline-incorporated thiadiazole as a potential anticonvulsant. European Journal of Medicinal Chemistry, 46(9), 4469-4473.

- de Oliveira, R. S., et al. (2021). Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. New Journal of Chemistry, 45(3), 1461-1476.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Taha, M., et al. (2019). Synthesis of Novel Quinoline-Based Thiadiazole, Evaluation of Their Antileishmanial Potential and Molecular Docking Studies. Bioorganic Chemistry, 84, 329-338.

- Bhat, M. A., et al. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. European Journal of Medicinal Chemistry, 46(9), 4576-4582.

- Gomha, S. M., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Current Medicinal Chemistry, 30(1), 1-2.

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

-

Wikipedia. (2024). Quinoline. In Wikipedia. Retrieved from [Link]

- Li, W., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1096.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- US Patent 2,891,961 A, Process for preparing 2-amino-5-mercapto-1, 3, 4-thiadiazole.

- Mishra, P., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2743.

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 397-462).

- Abbas, S. Y., et al. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry, 110, 104803.

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

- Gürsoy, E. A., & Karali, N. (2003). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives with anticonvulsant activity. Archiv der Pharmazie, 336(7), 347-352.

- Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences, 6(S4), 1023-1035.

- Silva, A. M. S., & Pinto, D. C. G. A. (2012). NMR Structural Characterization of Oxygen Heterocyclic Compounds. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 211-268).

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 18(1), 1-2.

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

- Gürsoy, E. A., & Karali, N. (2003).

- Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50821.

- El-Sayed, M. A., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Bioorganic & Medicinal Chemistry, 103, 117681.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Szántay, C., et al. (2013). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. Analytical Chemistry, 85(1), 163-167.

- Kumar, A., et al. (2022). Pharmacological Potential of Quinoline Derivatives.

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.

- El-Naggar, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30462-30482.

- Al-Ostath, A. I. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14359-14368.

- Hassan, A. A., et al. (2005).

- Ben Hadda, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(45), 29285-29295.

-

U.S. National Library of Medicine. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. In PubMed. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

- de Oliveira, C. S. A., et al. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Juniper Online Journal of Case Studies, 7(4), 555718.

- Barbu, B. E., et al. (2002). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 45(1), 235-238.

- Maccallini, C., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(1), 1-2.

- Abouzid, K. M., et al. (2016). Quinoline-based small molecules as effective pro-apoptotic agents in cancer therapy. Journal of American Science, 12(5), 10-21.

- Wu, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545-1566.

- El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(1), 1-2.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. researchgate.net [researchgate.net]

- 14. 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jofamericanscience.org [jofamericanscience.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. atcc.org [atcc.org]

Methodological & Application

Application Notes and Protocols for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline is a novel chemical entity. As of the date of this document, specific peer-reviewed data on its biological activity and mechanism of action are not extensively available in the public domain. The following application notes and protocols are therefore constructed based on a synthesis of established knowledge regarding the anticancer properties of its constituent chemical scaffolds: the quinoline and the 1,3,4-thiadiazole moieties. The proposed mechanism of action is a hypothesis derived from the activities of structurally related compounds and should be empirically validated.

Introduction and Scientific Context

The confluence of privileged heterocyclic scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry for the development of multi-targeted therapeutic agents. The structure of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline combines two such pharmacophores: the quinoline ring system and the 1,3,4-thiadiazole core.

-

Quinoline Derivatives: This scaffold is integral to numerous therapeutic agents, and in oncology, its derivatives are known to exhibit a wide array of antitumor activities. These mechanisms include the inhibition of tyrosine kinases (e.g., c-Met, EGFR), topoisomerases, and tubulin polymerization, as well as DNA intercalation.[1][2][3]

-

1,3,4-Thiadiazole Derivatives: This five-membered heterocycle is recognized as a versatile building block in anticancer drug design.[4] Its derivatives have been reported to act as inhibitors of key enzymes such as carbonic anhydrase, histone deacetylases, and various kinases, and are also known to interfere with DNA replication and induce apoptosis.[5][6]

The synergistic combination of these two moieties in 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline suggests a high potential for potent and possibly multi-faceted anticancer activity.

Proposed Mechanism of Action: Inhibition of the c-Met Signaling Pathway

Based on the established activity of numerous quinoline-based compounds as tyrosine kinase inhibitors, a plausible and testable hypothesis for the mechanism of action of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline is the inhibition of the c-Met (hepatocyte growth factor receptor) signaling pathway.[7][8] The c-Met pathway is a critical regulator of cell proliferation, survival, migration, and invasion, and its dysregulation is a hallmark of many human cancers.[8]

Inhibition of c-Met by 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline would block the downstream activation of pro-survival and pro-proliferative signaling cascades, most notably the PI3K/AKT/mTOR and MAPK pathways. This would ultimately lead to cell cycle arrest and the induction of apoptosis in c-Met-dependent cancer cells.

Figure 1: Proposed mechanism of action for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

Data Presentation: Quantifying Anticancer Potency

The primary metric for quantifying the cytotoxic or cytostatic effect of an anticancer agent is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Data should be presented in a clear, tabular format, including a known anticancer drug as a positive control.

Table 1: Example Data Template for Cytotoxicity of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline

| Cancer Cell Line | Tissue of Origin | 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline IC50 (µM) | Positive Control (e.g., Crizotinib) IC50 (µM) |

|---|---|---|---|

| MKN-45 | Gastric Carcinoma | Experimental Value | Experimental Value |

| U-87 MG | Glioblastoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| Note: The data presented above are for illustrative purposes. Actual values must be determined experimentally. |

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.

General Experimental Workflow

A logical progression of experiments is crucial for characterizing a novel compound. The workflow should begin with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Figure 2: General experimental workflow for in vitro compound evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]

-

96-well flat-bottom plates

-

5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader